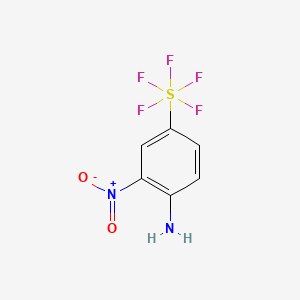

2-Nitro-4-(pentafluorosulfanyl)aniline

Vue d'ensemble

Description

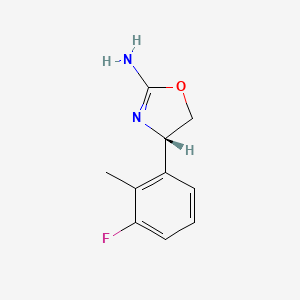

2-Nitro-4-(pentafluorosulfanyl)aniline is a chemical compound with the molecular formula C6H5F5N2O2S . It is also known as 4-Amino-3-nitrophenylsulphur pentafluoride .

Synthesis Analysis

The synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline can be achieved through direct amination of 1-Nitro-4-(pentafluorosulfanyl)benzene with 1,1,1-trimethylhydrazinium iodide in the presence of tBuOK in DMSO . Another method involves the radical addition of SF5Cl to the alkynyl π-system of 2-ethynyl anilines followed by a cyclization reaction .Molecular Structure Analysis

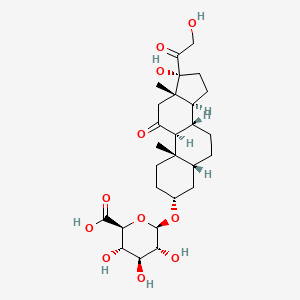

The molecular structure of 2-Nitro-4-(pentafluorosulfanyl)aniline consists of a benzene ring substituted with nitro, amino, and pentafluorosulfanyl groups . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis

The pentafluorosulfanyl group on 2-Nitro-4-(pentafluorosulfanyl)aniline can influence a variety of common synthetic transformations utilized in fields of bioconjugation and drug development, such as amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions .Physical And Chemical Properties Analysis

2-Nitro-4-(pentafluorosulfanyl)aniline has unique physicochemical properties due to the presence of the pentafluorosulfanyl group. This group is known for its high chemical stability, strong inductive electron-withdrawing effect, and high lipophilicity .Applications De Recherche Scientifique

Synthesis of SF5-Containing Compounds : 2-Nitro-4-(pentafluorosulfanyl)aniline is used in the direct amination of nitro(pentafluorosulfanyl)benzenes to synthesize SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, important in organic chemistry and pharmaceuticals (Pastýříková et al., 2012).

Vicarious Nucleophilic Substitution Reactions : It is used in vicarious nucleophilic substitutions of hydrogen in nitro(pentafluorosulfanyl)benzenes with carbanions, leading to various substituted benzene compounds (Beier et al., 2011).

Synthesis of Alkenyl-(Pentafluorosulfanyl)Benzenes : In the Horner–Wadsworth–Emmons reaction, it facilitates the synthesis of (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes and 2-(2-arylethyl)-(pentafluorosulfanyl)anilines (Iakobson & Beier, 2012).

Synthesis of SF5-Substituted Indazoles : It's used in the synthesis of 5-SF5-substituted indazoles, which serve as versatile building blocks for diverse organic synthesis (Fan et al., 2017).

Hydroxylation to Produce Phenols : It reacts with cumyl hydroperoxide to form nitro(pentafluorosulfanyl)phenols, which upon reduction yield amino-(pentafluorosulfanyl)phenols (Beier & Pastýříková, 2011).

Orientations Futures

The pentafluorosulfanyl group is of growing interest in various scientific fields, including medicinal chemistry and materials science . The development of more efficient and high-yielding synthetic strategies for pentafluorosulfanyl derivatives, like 2-Nitro-4-(pentafluorosulfanyl)aniline, is a promising direction for future research .

Propriétés

IUPAC Name |

2-nitro-4-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-5(12)6(3-4)13(14)15/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGHNGNESYMJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-(pentafluorosulfanyl)aniline | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-Dioxatricyclo[3.2.1.02,4]octan-6-ol, [1R-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/no-structure.png)

![2-[(Dicyclopropylmethyl)amino]ethanol](/img/structure/B570181.png)